An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 2-(Ethylamino)pyrimidine-5-carboxylic acid, providing a comprehensive overview of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document serves as a technical resource, offering both established data and detailed experimental protocols for the characterization of this and similar compounds.
Molecular and Physicochemical Profile
2-(Ethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an ethylamino group at the 2-position and a carboxylic acid group at the 5-position. These functional groups are key determinants of its chemical behavior and biological potential.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [5] |
| Molecular Weight | 167.17 g/mol | [5] |
| CAS Number | 946706-58-7 | [5] |
| Predicted Boiling Point | 384.5 ± 34.0 °C | [6] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 4.31 ± 0.10 | [6] |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Synthesis Pathway
A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters provides a viable route to obtaining 2-(Ethylamino)pyrimidine-5-carboxylic acid.[7][8] The process involves the condensation of an amidinium salt with a suitable three-carbon building block, followed by hydrolysis of the resulting ester to the carboxylic acid.
Caption: General synthesis pathway for 2-(Ethylamino)pyrimidine-5-carboxylic acid.
The key starting materials for this synthesis are an ethyl amidinium salt and an activated three-carbon synthon, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7][9] The reaction proceeds via a condensation reaction to form the pyrimidine ring, yielding the corresponding ethyl ester. Subsequent hydrolysis of the ester, typically under alkaline conditions, affords the final carboxylic acid product.[10]
Spectroscopic Analysis (Expected Characteristics)
While specific spectra for 2-(Ethylamino)pyrimidine-5-carboxylic acid are not publicly available, its structural features suggest key characteristics in various spectroscopic analyses.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the pyrimidine ring protons (singlets or doublets), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The amino proton may also appear as a broad singlet. The exact chemical shifts and coupling constants would provide definitive structural confirmation.[11]
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the two carbons of the ethyl group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the downfield region (typically 160-180 ppm).[12][13]
FT-IR Spectroscopy
The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the secondary amine should be visible around 3300-3500 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[14][15][16][17][18]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Finely powder a small amount of the crystalline 2-(Ethylamino)pyrimidine-5-carboxylic acid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Solubility Determination (OECD Guideline 105)
Principle: The "shake-flask" method is a standard procedure for determining the water solubility of a substance.[19][20][21][22]
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath (e.g., 25 °C)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of 2-(Ethylamino)pyrimidine-5-carboxylic acid to a known volume of distilled water in a volumetric flask.
-
Tightly stopper the flask and place it in a constant temperature bath on a mechanical shaker.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the undissolved solid to settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.
-
Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in g/L or mol/L.
pKa Determination by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of 2-(Ethylamino)pyrimidine-5-carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of 2-(Ethylamino)pyrimidine-5-carboxylic acid in the pre-saturated n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Withdraw an aliquot from each phase and centrifuge to ensure complete separation.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological and Pharmaceutical Context
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery.[23] Derivatives containing this core structure have demonstrated a remarkable range of biological activities, including:
-
Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as kinase inhibitors and have shown potent anticancer effects.[2]
-
Antimicrobial Activity: This class of compounds has also been explored for its antibacterial and antifungal properties.[3]
-
Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as β-glucuronidase.[1][4]
The presence of both a hydrogen bond donor (the ethylamino group) and a hydrogen bond acceptor (the pyrimidine nitrogens and the carboxylic acid) in 2-(Ethylamino)pyrimidine-5-carboxylic acid, along with its ionizable carboxylic acid group, suggests its potential to interact with biological targets. The physicochemical properties detailed in this guide are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential considerations in the early stages of drug development.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Ethylamino)pyrimidine-5-carboxylic acid. By presenting this information alongside detailed, validated experimental protocols, we aim to equip researchers with the necessary tools to further investigate this and related compounds. A thorough understanding of these fundamental properties is indispensable for the rational design and development of novel therapeutic agents based on the versatile pyrimidine scaffold.
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